molecular formula C24H16N6 B1228157 Tetra-2-pyridinylpyrazine CAS No. 25005-97-4

Tetra-2-pyridinylpyrazine

Cat. No.: B1228157
CAS No.: 25005-97-4
M. Wt: 388.4 g/mol
InChI Key: UOJZYBFRNITHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-2-pyridinylpyrazine is an organic compound characterized by a pyrazine ring structure adorned with four pyridyl substituents. This compound is notable for its poly-N-donor ligand properties, making it a valuable component in coordination chemistry and material science .

Mechanism of Action

Target of Action

Tetra-2-pyridinylpyrazine (TPP), also known as 2,3,5,6-Tetrakis(2-pyridyl)pyrazine, is a poly-N-donor ligand . It is primarily used in the synthesis of various metal complexes . The primary targets of TPP are these metal ions, where it acts as a ligand and forms complexes .

Mode of Action

TPP interacts with its targets (metal ions) by coordinating to them and forming stable complexes . For instance, it can be used as a ligand in the synthesis of complexes such as {CuCl}2(μ-tppz)[PF6]2 (PF6 = hexafluorophosphate) and {Cp*2Ln}2(μ-tppz.) (Cp*=pentamethylcyclopentadienyl; Ln=Gd, Tb, Dy; BPh4=tetraphenyl borate) . These interactions result in changes in the electronic structure of the metal ions, which can lead to various downstream effects depending on the specific metal ion and the environmental conditions .

Biochemical Pathways

It has been shown that tpp and tpp:cesium (1:1 molar ratio) composite layers have excellent electron injection and transport characteristics in organic light-emitting diodes . This suggests that TPP may play a role in electron transport pathways in these systems .

Result of Action

The primary result of TPP’s action is the formation of stable metal complexes . In the context of organic light-emitting diodes, TPP can efficiently accept electrons from metal and metal oxide cathode layers, and transport and inject electrons into an adjacent organic layer . This results in high luminescence efficiency with low driving voltage .

Action Environment

The action, efficacy, and stability of TPP are highly dependent on the environmental factors. For instance, in the context of organic light-emitting diodes, the efficiency of electron injection and transport by TPP can be influenced by factors such as the type of metal or metal oxide used in the cathode layer . Additionally, the stability of the metal complexes formed by TPP can be influenced by factors such as the presence of other ligands, the pH of the solution, and the temperature .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrakis(2-pyridyl)pyrazine plays a crucial role in biochemical reactions as a ligand that can coordinate with metal ions to form stable complexes. These complexes can interact with various enzymes, proteins, and other biomolecules. For instance, 2,3,5,6-Tetrakis(2-pyridyl)pyrazine has been used to synthesize metal complexes such as [CuCl]_2(μ-tppz)[PF_6]_2 and [Fe(tpyprz)_2]_2[Mo_8O_26]·3.7H_2O . These metal complexes can exhibit unique biochemical properties, including catalytic activity and redox behavior, which are essential for various biochemical processes.

Cellular Effects

2,3,5,6-Tetrakis(2-pyridyl)pyrazine influences cellular processes by forming complexes with metal ions that can interact with cellular components. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the ruthenium(III) complex [Ru(bpy)(tppz)Cl][PF_6]_2, where tppz is 2,3,5,6-Tetrakis(2-pyridyl)pyrazine, has been shown to exhibit reversible redox behavior and influence cellular redox states . This can lead to changes in cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2,3,5,6-Tetrakis(2-pyridyl)pyrazine reacts with iodine to form charge-transfer complexes, which can influence the electronic properties of the compound and its interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine can change over time due to its stability and degradation. Studies have shown that the compound can form stable complexes with metal ions, but its stability can be influenced by factors such as temperature and the presence of other chemicals . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine in animal models vary with different dosages. At lower doses, the compound can exhibit beneficial effects, such as enhanced catalytic activity and improved cellular functions. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

2,3,5,6-Tetrakis(2-pyridyl)pyrazine is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux and metabolite levels by forming complexes that participate in redox reactions and catalytic processes . These interactions can affect the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine within cells and tissues are facilitated by its ability to form complexes with metal ions. These complexes can interact with transporters and binding proteins, influencing the compound’s localization and accumulation . The distribution of the compound can affect its activity and function within different cellular compartments.

Subcellular Localization

2,3,5,6-Tetrakis(2-pyridyl)pyrazine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-2-pyridinylpyrazine can be synthesized through various methods. One common approach involves the cyclization of 2-pyridylhydrazine with diketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for yield and purity, utilizing high-purity starting materials and stringent reaction controls to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Tetra-2-pyridinylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazines and pyridyl derivatives, which can be further utilized in different chemical applications .

Comparison with Similar Compounds

  • 2,3-Bis(2-pyridyl)pyrazine
  • 2,2’-Bipyridine
  • 2,2’:6’,2’'-Terpyridine

Comparison: Tetra-2-pyridinylpyrazine is unique due to its four pyridyl substituents, which provide a higher degree of coordination versatility compared to similar compounds. This makes it particularly useful in forming multi-metallic complexes and in applications requiring robust and stable coordination environments .

Properties

IUPAC Name

2,3,5,6-tetrapyridin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)30-24(20-12-4-8-16-28-20)23(29-21)19-11-3-7-15-27-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJZYBFRNITHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885280
Record name Pyrazine, 2,3,5,6-tetra-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25005-97-4
Record name 2,3,5,6-Tetrakis(2′-pyridyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25005-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2,3,5,6-tetra-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025005974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3,5,6-tetra-2-pyridinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2,3,5,6-tetra-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrakis(2-pyridyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetra-2-pyridinylpyrazine
Reactant of Route 2
Reactant of Route 2
Tetra-2-pyridinylpyrazine
Reactant of Route 3
Reactant of Route 3
Tetra-2-pyridinylpyrazine
Reactant of Route 4
Reactant of Route 4
Tetra-2-pyridinylpyrazine
Reactant of Route 5
Reactant of Route 5
Tetra-2-pyridinylpyrazine
Reactant of Route 6
Reactant of Route 6
Tetra-2-pyridinylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.